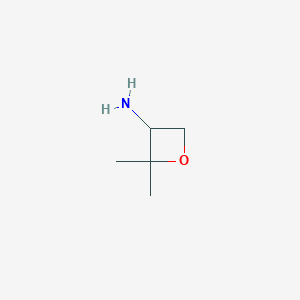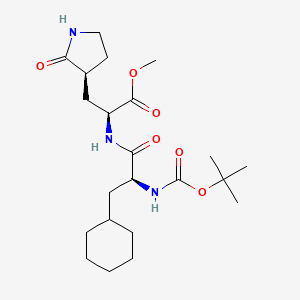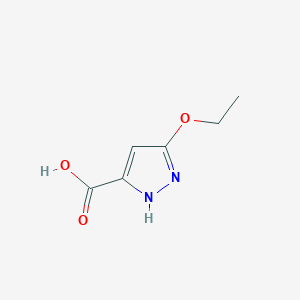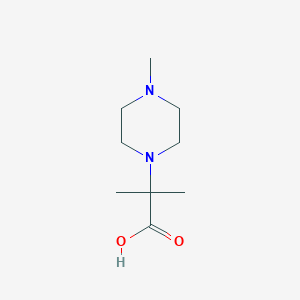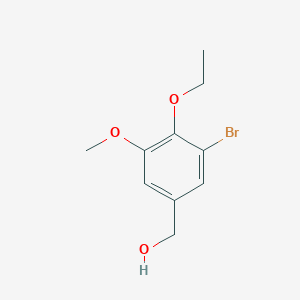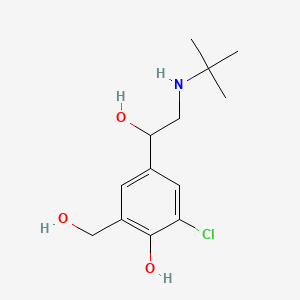
Chloroalbuterol
Descripción general
Descripción
Chloroalbuterol is a chemical compound with the molecular formula C13H20ClNO3 and a molecular weight of 273.756 . It is a racemic mixture .
Molecular Structure Analysis
The molecular structure of Chloroalbuterol can be analyzed using various techniques such as X-ray crystallography and electron diffraction . These techniques can provide detailed information about the arrangement of atoms in the molecule .
Chemical Reactions Analysis
The analysis of chemical reactions involving Chloroalbuterol would require detailed knowledge of its reactivity and the conditions under which it undergoes transformations . Unfortunately, specific information on the chemical reactions of Chloroalbuterol was not found in the available resources.
Physical And Chemical Properties Analysis
The physical and chemical properties of Chloroalbuterol can be analyzed using various techniques . Unfortunately, specific information on the physical and chemical properties of Chloroalbuterol was not found in the available resources.
Aplicaciones Científicas De Investigación
Chlorophyll Fluorescence Analysis
Chlorophyll fluorescence analysis, while not directly related to Chloroalbuterol, is a powerful technique in plant physiology and ecophysiology. This methodology provides insights into the organization, functioning, and physiology of photosynthesis at various levels, from leaves to ecosystems. It offers a non-invasive means to track photosynthesis and gross primary productivity of terrestrial ecosystems (Maxwell & Johnson, 2000). Additionally, it has applications in remote sensing, providing a new optical means to monitor terrestrial photosynthesis (Porcar‐Castell et al., 2014).
Photolysis Research
Research on the photolysis of selectively deuterated compounds like 2-chloropropane offers insights into photoinduced, site-specific bond cleavage. This area of study, while not directly mentioning Chloroalbuterol, is relevant for understanding the chemical behavior of chlorinated compounds under specific conditions (Mathews, Wang, & Koplitz, 1994).
Chlorophyll Fluorescence in Plant Stress Physiology
The role of chlorophyll fluorescence in plant stress physiology is significant. This technique has seen remarkable progress in recent years and is used for quantitative, non-invasive assessments of photosynthesis in intact leaves. The applications in understanding the impact of various stressors on plant physiology are significant, although not directly related to Chloroalbuterol (Kooten & Snel, 1990).
Chlorins Formation
Research into the formation of chlorins, which are cyclic tetrapyrrole derivatives, through enzymatic transformation by horseradish peroxidase offers a glimpse into the chemical processes involving chlorinated compounds. This research could indirectly inform studies on Chloroalbuterol (Dayan et al., 1998).
Chlorophyll Fluorescence for Crop Production
Exploring the applications of chlorophyll fluorescence can improve crop production strategies. This method is used to monitor the photosynthetic performance of plants non-invasively and can be applied in screening programs to identify plants with improved performance. While not directly related to Chloroalbuterol, this area of research demonstrates the broad applications of chlorophyll-based studies in agriculture (Baker & Rosenqvist, 2004).
Safety and Hazards
Mecanismo De Acción
Target of Action
Chloroalbuterol, also known as (+/-)-Chloroalbuterol, is a compound that primarily targets the beta-2-adrenergic receptors . These receptors are located in the smooth muscle of the lungs, uterus, and vasculature supplying skeletal muscle . The activation of these receptors leads to various physiological responses, including smooth muscle relaxation, which is particularly beneficial in conditions like asthma and bronchospasm .
Propiedades
IUPAC Name |
4-[2-(tert-butylamino)-1-hydroxyethyl]-2-chloro-6-(hydroxymethyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO3/c1-13(2,3)15-6-11(17)8-4-9(7-16)12(18)10(14)5-8/h4-5,11,15-18H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUWGGWMRHKETC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)O)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloroalbuterol | |
CAS RN |
898542-81-9 | |
| Record name | Chloroalbuterol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0898542819 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CHLOROALBUTEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJW65037EX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,4,11-Trimethyldibenzo[b,f][1,4]thiazepine-8-carboxylic acid](/img/structure/B3165253.png)

